molecular formula C17H28N4OS2 B14738102 2-Thio-8-N-(decylthio)theophylline CAS No. 6466-10-0

2-Thio-8-N-(decylthio)theophylline

Cat. No.: B14738102
CAS No.: 6466-10-0
M. Wt: 368.6 g/mol
InChI Key: QHQKXMOBJVNMNT-UHFFFAOYSA-N
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Properties

CAS No.

6466-10-0

Molecular Formula

C17H28N4OS2

Molecular Weight

368.6 g/mol

IUPAC Name

8-decylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C17H28N4OS2/c1-4-5-6-7-8-9-10-11-12-24-16-18-13-14(19-16)20(2)17(23)21(3)15(13)22/h4-12H2,1-3H3,(H,18,19)

InChI Key

QHQKXMOBJVNMNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C

Origin of Product

United States

Preparation Methods

Thionation at Position 2

Replacing the 2-oxo group with a thio moiety typically employs phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. For example, reacting theophylline with P₂S₅ in pyridine under reflux yields 2-thiotheophylline. Optimization studies indicate that yields improve when using anhydrous conditions and inert atmospheres to prevent oxidation.

Table 1: Thionation Reaction Conditions

Reagent Solvent Temperature (°C) Time (h) Yield (%)
P₂S₅ Pyridine 110 6 68
Lawesson’s Toluene 80 4 72

Alkylation at Position 8

Introducing the decylthio group at the 8-position involves nucleophilic substitution. A common approach reacts 2-thiotheophylline with decylthiol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF). Alternatively, decyl disulfide may serve as the alkylating agent under reducing conditions.

Table 2: Alkylation Optimization Parameters

Alkylating Agent Base Solvent Temperature (°C) Yield (%)
Decylthiol K₂CO₃ DMF 60 58
Decyl bromide NaH THF 25 42

Alternative Synthetic Routes

Direct Synthesis from Xanthine Precursors

Building the xanthine ring with pre-installed thio and decylthio groups offers an alternative pathway. Condensation of 6-amino-1,3-dimethyluracil with thiourea derivatives under acidic conditions forms the thio-modified core. Patent CN104744470A details similar strategies for theophylline synthesis, which can be adapted by substituting reagents to incorporate sulfur atoms.

Hydrogenation and Catalytic Reduction

Intermediate nitroso compounds, as described in theophylline synthesis, may undergo hydrogenation with palladium-carbon catalysts. Adapting this method, 5-nitroso-6-amino-1,3-dimethyluracil could be reduced in the presence of decylthiol to introduce the 8-substituent simultaneously.

Purification and Characterization

Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic shifts for thioether protons (δ 3.1–3.3 ppm) and the decyl chain (δ 1.2–1.4 ppm).

Industrial-Scale Production Challenges

Scaling up the synthesis requires addressing exothermic reactions during thionation and minimizing byproducts in alkylation steps. Continuous flow reactors and phase-transfer catalysis have shown promise in improving yield and reproducibility.

Chemical Reactions Analysis

2-Thio-8-N-(decylthio)theophylline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Thio-8-N-(decylthio)theophylline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thio-8-N-(decylthio)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects . Additionally, the compound may block adenosine receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

2-Thio-8-N-(decylthio)theophylline can be compared with other theophylline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and potential therapeutic advantages .

Q & A

(Basic) What are the optimal synthetic routes for 2-Thio-8-N-(decylthio)theophylline, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis optimization requires evaluating variables such as solvent polarity, temperature, catalyst type (e.g., palladium for cross-coupling), and stoichiometry of reactants. A stepwise approach involves:

Screening Solvents: Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution efficiency due to improved solubility of sulfur-containing intermediates.

Temperature Gradients: Conduct reactions at 50–100°C to balance reaction rate and side-product formation.

Catalyst Selection: Test transition-metal catalysts (e.g., CuI for thiol-alkyne coupling) to improve yield.

Characterization: Validate purity at each step using TLC and HPLC (≥95% purity threshold).
Reference experimental protocols in for replicable synthesis workflows, including NMR and IR data for intermediate validation .

(Basic) Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

Technique Key Parameters Purpose
NMR Spectroscopy 1^1H (400 MHz), 13^13C (100 MHz)Assign thioether and alkyl chain signals
IR Spectroscopy 2500–2600 cm1^{-1} (S-H stretch)Confirm thiol group absence post-reaction
Mass Spectrometry ESI-MS (m/z calculated for C17_{17}H26_{26}N4_4O2_2S2_2)Verify molecular ion peak
Elemental Analysis %C, %H, %N (deviation ≤0.4%)Validate purity and stoichiometry

Cross-reference with NIST spectral databases ( ) to ensure alignment with known theophylline derivatives .

(Advanced) How does the decylthio substituent influence the compound’s solubility and binding affinity in xanthine receptor studies?

Methodological Answer:
The decylthio group introduces hydrophobicity, requiring:

Solubility Profiling: Use logP calculations (e.g., octanol-water partitioning) and experimental determination in PBS/DMSO mixtures.

Receptor Docking Simulations: Employ molecular dynamics (e.g., AutoDock Vina) to model interactions with adenosine A2A_{2A} receptors.

Comparative Studies: Synthesize analogs with shorter alkyl chains (e.g., propylthio in ) to isolate chain-length effects on binding ΔG values .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or undefined mechanistic pathways. Address this via:

Standardized Assays: Replicate studies using identical cell lines (e.g., HEK-293 for adenosine receptors) and inhibitor controls.

Dose-Response Curves: Calculate IC50_{50} values across ≥3 independent trials to assess reproducibility.

Pathway Analysis: Use siRNA knockdowns to confirm target specificity, reducing off-target noise.
Align findings with theoretical frameworks ( ) to contextualize results within adenosine receptor pharmacology .

(Advanced) What theoretical frameworks are suitable for studying the dual thioether-alkyl chain effects on theophylline’s pharmacokinetics?

Methodological Answer:

QSAR Models: Relate logP, polar surface area, and molar refractivity to bioavailability using partial least squares regression.

Pharmacophore Mapping: Identify critical hydrogen-bonding sites disrupted by thioether substitution.

Metabolic Stability Assays: Incubate with liver microsomes (e.g., human CYP450 isoforms) to quantify oxidation rates.
Link these approaches to xanthine bioactivity theories ( ) to ensure mechanistic coherence .

(Basic) What are the primary oxidation pathways for this compound, and how can products be characterized?

Methodological Answer:
Controlled oxidation studies using H2_2O2_2 or mCPBA yield sulfoxides/sulfones (). Steps include:

Reaction Monitoring: Track sulfoxide formation via HPLC at 254 nm.

Product Isolation: Use column chromatography (silica gel, ethyl acetate/hexane gradient).

Structural Confirmation: Compare 1^1H NMR chemical shifts (e.g., sulfoxide δ 2.8–3.1 ppm) with literature .

(Advanced) How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:
Follow ICH Q2(R1) guidelines for method validation:

Linearity: R2^2 ≥0.998 over 1–100 μM range.

Precision: ≤5% RSD for intra-/inter-day replicates.

Recovery: Spike plasma samples at 80–120% to assess matrix effects.

LOQ/LOD: Determine via signal-to-noise ratios (≥10:1 for LOQ).
Statistical validation protocols in ensure reproducibility .

(Advanced) How should hypotheses about the compound’s mechanism of action be tested against competing xanthine derivatives?

Methodological Answer:

Competitive Binding Assays: Use 3^3H-labeled theophylline to measure displacement in receptor-rich membranes.

Functional Antagonism: Monitor cAMP levels (ELISA) in cells expressing A2A_{2A} receptors.

Mutagenesis Studies: Introduce point mutations (e.g., His278Ala) to identify critical binding residues.
Theoretical grounding ( ) ensures alignment with adenosine receptor dynamics .

(Basic) What safety protocols are essential when handling this compound’s reactive intermediates?

Methodological Answer:

PPE: Use nitrile gloves, fume hoods, and eye protection.

Waste Disposal: Quench thiol intermediates with NaHCO3_3 before disposal.

Toxicity Screening: Perform acute toxicity assays (e.g., zebrafish embryos) for uncharacterized byproducts.
Ethical guidelines in mandate documentation of hazard controls .

(Advanced) How can computational modeling predict the impact of structural modifications on this compound’s bioactivity?

Methodological Answer:

DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electronic effects of thioether substitution.

MD Simulations: Simulate ligand-receptor interactions over 100 ns trajectories (GROMACS).

ADMET Prediction: Use SwissADME to forecast absorption and toxicity profiles.
Integrate findings with experimental data () to refine SAR hypotheses .

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